molecular formula C12H13N3O2 B3135904 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid CAS No. 405920-60-7

3-(6-Methyl-quinazolin-4-ylamino)-propionic acid

Cat. No. B3135904
CAS RN: 405920-60-7
M. Wt: 231.25 g/mol
InChI Key: NNCKPXTUKVSBID-UHFFFAOYSA-N
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Description

“3-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H11N3O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC(=O)O . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Quinazoline derivatives, including structures similar to "3-(6-Methyl-quinazolin-4-ylamino)-propionic acid," are pivotal in medicinal chemistry due to their diverse biological properties. Research highlights the therapeutic potentials of quinazolines across a range of applications, from antibacterial and anticancer agents to neuroprotection and beyond:

  • Antibacterial and Anticancer Properties : Quinazolines have been synthesized to exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds' stability and bioactive potential make them candidates for developing new medicinal agents to combat antibiotic resistance (Tiwary et al., 2016). Additionally, quinazoline derivatives are explored for their anticancer properties, offering a promising field for the development of novel anticancer drugs by targeting various pathways, including EGFR inhibition (Ravez et al., 2015).

  • Neuroprotection : The neuroprotective effects of quinazoline-related compounds have been studied, focusing on the kynurenine pathway in the brain. These substances, such as quinolinic acid, exhibit potent neurotoxin properties and have been proposed for managing neurological disorders by modulating neurotoxic and neuroprotective pathways (Vámos et al., 2009).

Optoelectronic Materials

Quinazoline derivatives also find applications in the development of optoelectronic materials due to their luminescent properties. These compounds are integrated into materials for electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of quinazolines beyond pharmaceutical applications (Lipunova et al., 2018).

Synthetic Chemistry

The quest for novel quinazoline compounds involves exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These efforts aim to develop quinazolines with enhanced biological properties for various applications, reinforcing the significance of quinazolines in synthetic medicinal chemistry (Faisal & Saeed, 2021).

Future Directions

The future directions for the use of “3-(6-Methyl-quinazolin-4-ylamino)-propionic acid” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-[(6-methylquinazolin-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKPXTUKVSBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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